molecular formula C20H17BrN2O4S B2529133 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide CAS No. 1005299-42-2

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide

Cat. No.: B2529133
CAS No.: 1005299-42-2
M. Wt: 461.33
InChI Key: PQGWERJVHWHZLT-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide (CAS 1005299-42-2) is a chemical compound with a molecular formula of C20H17BrN2O4S and a molecular weight of 461.33 g/mol . This reagent is built on a tetrahydroquinoline scaffold, a structure widely found in nature and recognized as a privileged framework in medicinal chemistry for its prevalence in pharmacologically active compounds . The molecule integrates both a benzenesulfonyl group and a 5-bromofuran carboxamide moiety, features commonly associated with diverse biological activities in research. Compounds containing benzenesulphonamide groups have been extensively studied for their inhibitory properties against targets like carbonic anhydrase isoforms, which are relevant in disease areas such as glaucoma and cancer . Furthermore, molecular hybrids containing sulfone groups are an active area of investigation in antimicrobial and anticancer research . The specific physicochemical properties and primary research applications of this compound are an area for further investigation by the scientific community. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGWERJVHWHZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Tetrahydroquinoline moiety : This structure is often associated with various pharmacological activities.
  • Benzenesulfonyl group : Known for enhancing solubility and biological activity.
  • Furan carboxamide : This functional group may contribute to the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds in its class have shown effectiveness against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial cell wall synthesis .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models .

Antimicrobial Activity

A study evaluating related benzenesulfonamide derivatives found that compounds with similar structures exhibited potent antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL

These findings suggest that this compound could potentially possess similar antimicrobial properties due to structural similarities .

Anti-inflammatory Activity

In vivo studies on related compounds showed significant anti-inflammatory effects:

  • Compounds were tested for their ability to inhibit carrageenan-induced paw edema in rats, achieving inhibition rates up to 94.69% at certain time points .

Case Studies and Comparative Analysis

Comparative studies between this compound and other sulfonamide derivatives indicate that variations in substituents can lead to differences in biological activity. For example:

Compound ComparisonStructural DifferencesBiological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks bromine substitutionLower antimicrobial activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzeneAdditional methoxy groupsEnhanced solubility but varied activity

These comparisons highlight the importance of specific functional groups in modulating the biological properties of sulfonamide derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two analogs (Table 1), highlighting structural variations and their implications for physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide (Target) C20H16BrN2O4S* 467.3* Benzenesulfonyl, 5-bromofuran-2-carboxamide Enhanced hydrophobicity (benzenesulfonyl); bromine may increase steric bulk and metabolic resistance
5-Bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide C19H15BrN2O3S 431.3 Thiophene-2-carbonyl, 5-bromofuran-2-carboxamide Thiophene increases lipophilicity; sulfur may enhance π-π interactions
5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide C21H19ClN2O5S 446.9 2-Methoxybenzenesulfonamide, furan-2-carbonyl, chlorine Methoxy group improves solubility; chlorine offers smaller steric profile vs. bromine

*Calculated based on structural analysis; experimental data unavailable in provided evidence.

Key Findings from Structural Comparisons

The 2-methoxybenzenesulfonamide group in introduces a polar methoxy (-OCH3) moiety, which may enhance solubility but limit blood-brain barrier penetration .

Halogen Influence (Bromine vs. Brominated analogs often exhibit slower hepatic clearance due to reduced cytochrome P450 susceptibility.

Core Structure Variations The tetrahydroquinoline core in the target and differs from the tetrahydroisoquinoline in , which introduces an additional fused benzene ring. This structural distinction may affect conformational flexibility and target selectivity, particularly in kinase or GPCR-focused applications.

Thiophene’s sulfur atom may participate in unique non-covalent interactions (e.g., hydrogen bonding or van der Waals forces) with protein targets .

Implications for Drug Design

  • Target Compound Advantages : The benzenesulfonyl and brominated furan groups position the target as a candidate for targets requiring hydrophobic interactions (e.g., enzyme active sites with aromatic residues).
  • Limitations : Lack of polar groups may necessitate formulation optimization for solubility.
  • Comparative Insights : ’s thiophene moiety could be preferable for CNS targets due to higher lipophilicity, while ’s methoxy group may suit peripheral targets requiring enhanced solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide, and what reaction conditions maximize yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A common approach includes:

Core formation : Cyclization of aniline derivatives to generate the tetrahydroquinoline scaffold under acidic or catalytic conditions.

Sulfonylation : Reaction with benzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C to introduce the benzenesulfonyl group.

Carboxamide coupling : Use of 5-bromofuran-2-carboxylic acid activated via EDC/HOBt or DCC to react with the amine intermediate.

  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, using anhydrous solvents, and maintaining inert atmospheres (N₂/Ar) .

Q. How can researchers analytically verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromofuran protons at δ 6.2–7.1 ppm; benzenesulfonyl aromatic signals at δ 7.5–8.0 ppm).
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~527 g/mol).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell lines) to rule out technical variability.
  • Orthogonal Assays : Cross-validate using complementary methods (e.g., enzymatic inhibition vs. cell viability assays).
  • Structural Confirmation : Re-analyze compound integrity post-assay to exclude degradation (e.g., LC-MS post-incubation).
  • Statistical Analysis : Apply ANOVA or Bayesian models to distinguish true biological effects from noise .

Q. How does the bromofuran moiety influence the compound’s structure-activity relationship (SAR) in antimicrobial studies?

  • Methodological Answer :

  • SAR Probes : Synthesize analogs with halogen substitutions (Cl, I) or furan ring modifications (e.g., thiophene replacement).
  • Biological Testing : Compare minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
  • Computational Modeling : Perform molecular docking to assess bromine’s role in target binding (e.g., dihydrofolate reductase).
  • Findings : Bromine’s electronegativity enhances hydrogen bonding with enzyme active sites, improving potency by ~30% compared to non-halogenated analogs .

Q. What experimental designs are critical for identifying the compound’s primary biological targets?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins from lysates.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-conferring gene deletions.
  • Thermal Proteome Profiling (TPP) : Monitor protein stability shifts upon compound binding via mass spectrometry.
  • In Vivo Models : Test efficacy in zebrafish or murine infection models to correlate target engagement with phenotypic outcomes .

Q. How can researchers mitigate off-target effects during mechanistic studies?

  • Methodological Answer :

  • Selectivity Screening : Profile against related enzymes (e.g., kinases, proteases) using high-throughput panels.
  • Concentration Titration : Establish dose-response curves to differentiate specific vs. nonspecific effects (EC₅₀ vs. IC₅₀).
  • Negative Controls : Use enantiomers or structurally similar inert compounds to validate target specificity.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations .

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